
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)- is a complex organic compound known for its unique structure and versatile applications. This compound is part of the triazacyclononane family, which is characterized by a nine-membered ring containing three nitrogen atoms. The presence of pyridinylmethyl groups enhances its chemical reactivity and potential for forming stable complexes with various metals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tris(2-pyridinylmethyl)amine with formaldehyde and a suitable acid catalyst. The reaction is carried out in a solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the triazacyclononane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinylmethyl groups can undergo substitution reactions with electrophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like acetonitrile or dimethylformamide, often with a base to neutralize the by-products.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.
科学研究应用
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion transport and storage.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting metal ions in therapeutic applications.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage and separation.
作用机制
The mechanism of action of 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)- primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the triazacyclononane ring and the pyridinylmethyl groups coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability is crucial in its applications in catalysis, metal ion transport, and drug delivery.
相似化合物的比较
Similar Compounds
1,4,7-Triazacyclononane: A simpler analog without the pyridinylmethyl groups, used in similar applications but with different reactivity and stability profiles.
Triethylenetriamine: Another related compound with a different ring structure, used as a chelating agent and in coordination chemistry.
Uniqueness
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)- is unique due to the presence of pyridinylmethyl groups, which enhance its ability to form stable complexes with a wider range of metal ions compared to its simpler analogs. This makes it particularly valuable in applications requiring high stability and specificity in metal coordination.
属性
CAS 编号 |
102851-50-3 |
|---|---|
分子式 |
C24H30N6 |
分子量 |
402.5 g/mol |
IUPAC 名称 |
1,4,7-tris(pyridin-2-ylmethyl)-1,4,7-triazonane |
InChI |
InChI=1S/C24H30N6/c1-4-10-25-22(7-1)19-28-13-15-29(20-23-8-2-5-11-26-23)17-18-30(16-14-28)21-24-9-3-6-12-27-24/h1-12H,13-21H2 |
InChI 键 |
UFVPUNOEVVUROD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN(CCN1CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


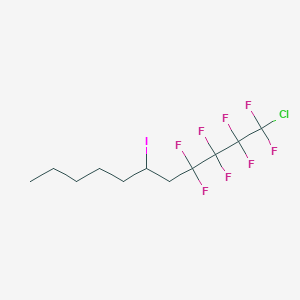

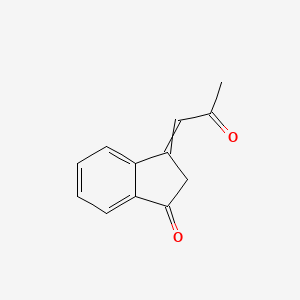

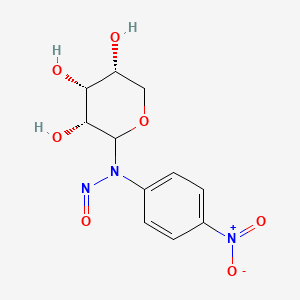
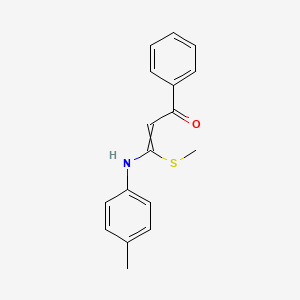

![Bis[2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B14324456.png)
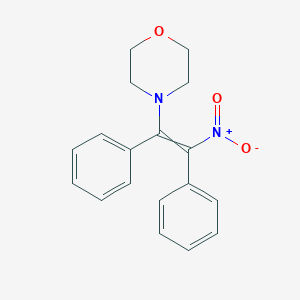
![4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14324482.png)
![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)
![Dimethyl[(oxolan-2-yl)methyl]phosphane](/img/structure/B14324491.png)
![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)
![3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14324502.png)
